N-benzyl-2-cyanoacetamide
Overview
Description
N-benzyl-2-cyanoacetamide is a chemical compound studied for various chemical reactions and properties. Its derivatives have been explored for their potential in various fields, including pharmaceuticals and material science.
Synthesis Analysis
- N-benzyl-2-cyanoacetamide and its derivatives are synthesized through various chemical reactions, including reduction, acylation, and condensation processes. For instance, Darling and Chen (1978) found that the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of N-benzyl-1,2-ethanediamine and its methyl derivative, attributed to a Beckmann-type rearrangement (Darling & Chen, 1978).
Molecular Structure Analysis
- The molecular structures of various derivatives of N-benzyl-2-cyanoacetamide have been characterized using spectroscopic methods, X-ray diffraction, and crystallographic techniques. For example, Dyachenko and Bityukova (2012) studied the structure of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide using XRD analysis (Dyachenko & Bityukova, 2012).
Chemical Reactions and Properties
- Various chemical reactions involving N-benzyl-2-cyanoacetamide have been explored. For instance, Almarhoon (2020) discussed the use of N-benzyl-2-cyanoacetamide in cyanoacylation and the synthesis of various derivatives, highlighting the versatility of the compound in chemical synthesis (Almarhoon et al., 2020).
Physical Properties Analysis
- The physical properties of N-benzyl-2-cyanoacetamide derivatives, such as their liquid crystalline behavior, have been investigated. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, demonstrating the compound's potential in material science (Kong & Tang, 1998).
Chemical Properties Analysis
- The chemical properties of N-benzyl-2-cyanoacetamide, such as its reactivity with other compounds and its role in the synthesis of biologically active compounds, have been extensively studied. For example, Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active benzo[g]indoles from cyanoacetamide derivatives, showcasing its application in the synthesis of novel compounds with potential biological significance (Maity, Kundu, & Pramanik, 2015).
Scientific Research Applications
Green Chemistry Synthesis Approaches : Al‐Zaydi (2009) discussed the preparation of cyanoacetamides, including N-benzyl-2-cyanoacetamide, using eco-friendly energy sources like microwave and ultrasound irradiation, demonstrating its utility in green chemistry applications (Al‐Zaydi, 2009).
Fluorescence Sensing and Biological Relevance : Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active compounds from cyanoacetamide derivatives, showing their potential in sensing applications and biological studies (Maity, Kundu, & Pramanik, 2015).
Solvent-Free Synthesis of Derivatives : Huang et al. (2005) explored the reaction of cyanoacetamides with ketones and sulfur under microwave irradiation and solvent-free conditions, contributing to the development of novel chemical synthesis methods (Huang et al., 2005).
Antimicrobial Activity : Ali et al. (2010) researched the antimicrobial activity of various derivatives synthesized from N-cyclohexyl-2-cyanoacetamide, a compound structurally similar to N-benzyl-2-cyanoacetamide (Ali et al., 2010).
Ultrasonication in Synthesis : Almarhoon, Al Rasheed, and El‐Faham (2020) utilized N-benzyl-2-cyanoacetamide in the synthesis of various derivatives, highlighting the efficiency of ultrasonication as an alternative to conventional heating methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Corrosion Inhibition Studies : Zhang, Kang, and Wang (2018) conducted theoretical studies on N-Thiazolyl-2-cyanoacetamide derivatives, which are structurally similar to N-benzyl-2-cyanoacetamide, for their application as corrosion inhibitors in alkaline environments (Zhang, Kang, & Wang, 2018).
Anticonvulsant Activity : Darling and Pryor (1979) investigated the anticonvulsant activity of N-benzylcyanoacetamide derivatives, demonstrating the compound's potential in pharmacological research (Darling & Pryor, 1979).
Safety And Hazards
Future Directions
N-benzyl-2-cyanoacetamide has drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
properties
IUPAC Name |
N-benzyl-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMRGYDSQFFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349912 | |
Record name | N-benzyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyanoacetamide | |
CAS RN |
10412-93-8 | |
Record name | N-benzyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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